molecular formula C14H13Cl B077098 1-Benzyl-4-(chloromethyl)benzene CAS No. 14297-39-3

1-Benzyl-4-(chloromethyl)benzene

Cat. No. B077098
CAS RN: 14297-39-3
M. Wt: 216.7 g/mol
InChI Key: VYNOLHAQTWUNLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first synthesis of 1-Benzyl-4-(chloromethyl)piperidine, a related compound, demonstrates the potential of 1-Benzyl-4-(chloromethyl)benzene in pharmaceutical synthesis. This process involves the reaction of 1-Benzyl-4-(chloromethyl)piperidine with purines in a basic medium, leading to the formation of various N-benzylpiperidine and N-benzylpyrrolidine derivatives, showcasing its utility as a precursor for pharmacologically relevant compounds (Rodríguez-Franco & Fernández-Bachiller, 2002).

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(chloromethyl)benzene and related compounds, such as 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, has been investigated through crystallographic studies. These studies reveal the conformational rigidity and the tendency for acetylene groups of neighboring molecules to engage in close mutual arrangement, indicative of the structural characteristics of 1-Benzyl-4-(chloromethyl)benzene derivatives (Lindeman et al., 1994).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-Benzyl-4-(chloromethyl)benzene derivatives have been explored through various reactions, such as the facile synthesis of 4-Chloromethyl-2(3H)-benzothiazolones from 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride, demonstrating the compound's versatility in producing a range of derivatives with potential chemical and pharmaceutical applications (Tanabe & Sanemitsu, 1988).

Physical Properties Analysis

The synthesis and crystal structure analysis of related compounds provide insights into the physical properties of 1-Benzyl-4-(chloromethyl)benzene. For instance, the synthesis of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate and its structural determination via single-crystal X-ray diffraction shed light on the crystalline features, which are crucial for understanding the physical characteristics of similar compounds (Tang, Kuan-Zhen, & Yu, 2008).

Chemical Properties Analysis

The chemical properties of 1-Benzyl-4-(chloromethyl)benzene are reflected in its reactions and the synthesis of its derivatives. For example, the preparation of poly(chloromethyl)benzenes through the chloromethylation of benzyl chloride underlines the compound's reactivity and its capacity to form structurally diverse derivatives, highlighting its chemical properties and potential for further application (Kulka, 1945).

Scientific Research Applications

  • Chloromethylation of Benzene and Alkylbenzenes : Olah, Beal, and Olah (1976) studied the chloromethylation of benzene and alkylbenzenes with bis(chloromethyl) ether, among other compounds, focusing on mechanisms and preparative aspects of novel chloromethylations (Olah, Beal, & Olah, 1976).

  • Preparation of Poly (Chloromethyl) Benzenes : Kulka (1945) investigated the chloromethylation of benzyl chloride, leading to the synthesis of various di(chloromethyl)benzenes and other related compounds (Kulka, 1945).

  • Synthesis of Tetrazole Derivatives : Dong Yu-huan (2012) explored the synthesis of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene using 1,4-Bis(chloromethyl)benzene, emphasizing the microwave irradiation method to improve yield and efficiency (Dong Yu-huan, 2012).

  • Soot Initiation in Methane Systems : Weissman and Benson (1989) provided a thermochemical and kinetic evaluation of radical reactions in a chlorine-catalyzed polymerization of methane, where chloromethyl radicals play a significant role (Weissman & Benson, 1989).

  • Hypercross-Linked Polymers for VOC and CO2 Adsorption : Vinodh et al. (2015) synthesized hypercross-linked polymers using derivatives including 1,4-bis(chloromethyl)benzene, highlighting their application in volatile organic compounds and CO2 adsorption (Vinodh et al., 2015).

  • Building Block in Pharmacological Synthesis : Rodríguez-Franco and Fernández-Bachiller (2002) described the first synthesis of 1-benzyl-4-(chloromethyl)piperidine and its application in the synthesis of potential pharmaceuticals (Rodríguez-Franco & Fernández-Bachiller, 2002).

  • Friedel-Crafts Polymers and Copolymerization : Grassie and Meldrum (1969) studied the initial stages of copolymerization of ϱ-di(chloromethyl) benzene with benzene, investigating the mechanism and kinetics for understanding the structure of the final polymer (Grassie & Meldrum, 1969).

Safety And Hazards

The safety data sheets indicate that 1-Benzyl-4-(chloromethyl)benzene is a combustible liquid and may be corrosive to metals . It is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction . It also causes serious eye damage, is toxic if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-benzyl-4-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNOLHAQTWUNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884745
Record name Benzene, 1-(chloromethyl)-4-(phenylmethyl)-
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Molecular Weight

216.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(chloromethyl)benzene

CAS RN

14297-39-3
Record name 1-(Chloromethyl)-4-(phenylmethyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-4-(phenylmethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(chloromethyl)-4-(phenylmethyl)-
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Record name Benzene, 1-(chloromethyl)-4-(phenylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-4-(phenylmethyl)benzene
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Synthesis routes and methods

Procedure details

4-benzylbenzyl alcohol (181.47 g) was dissolved into chloroform (100 ml), and thionyl chloride (66.8 ml) was added with stirring at a 0° C. After stirring at 0° C. for 4 hours, reaction mixture was concentrated under reduced pressure to give the title compound (198.34 g). This product was used in the subsequent procedure without purification.
Quantity
181.47 g
Type
reactant
Reaction Step One
Quantity
66.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Schäfer - 2014 - research-collection.ethz.ch
STERIC HINDRANCE+ STERIC EFFECTS (STEREOCHEMISTRY); BENZYL RADICALS+ BENZYL GROUPS+ BENZYLCOMPOUNDS (MONOCYCLIC AROMATIC HYDROCARBONS); …
Number of citations: 0 www.research-collection.ethz.ch

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